

# Windaus Ketone as a key intermediate in vitamin D synthesis

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## Windaus Ketone: A Linchpin in the Synthesis of Vitamin D

For Immediate Release

A cornerstone in the chemical synthesis of vitamin D and its analogs, **Windaus Ketone**, formally known as Windaus and Grundmann's C19 ketone, serves as a critical intermediate for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of its synthesis, characterization, and conversion into vital vitamin D precursors, presenting key data, experimental protocols, and logical workflows to facilitate its use in research and development.

## **Chemical Identity and Significance**

**Windaus Ketone** is a C19 bicyclic ketone that represents a key structural fragment of the vitamin D molecule. Its strategic importance lies in its role as a versatile building block, enabling the construction of the complex carbon skeleton of vitamin D and its derivatives. The IUPAC name for **Windaus Ketone** is (4R)-4-((1R,3aS,7aR)-7a-methyl-4-oxo-octahydro-1H-inden-1-yl)pentanal, and its chemical formula is C<sub>19</sub>H<sub>32</sub>O.

Table 1: Chemical and Physical Properties of Windaus Ketone



Property	Value
Molecular Formula	C19H32O
Molecular Weight	276.46 g/mol
CAS Number	55812-80-1
Appearance	Neat

## Synthesis of Windaus Ketone

The synthesis of **Windaus Ketone** can be achieved through various routes, with a notable method involving the oxidative degradation of cholesterol derivatives. A key strategy employs the ozonolysis of cholesteryl acetate, followed by an intramolecular aldol condensation to yield the desired ketone.

## **Experimental Protocol: Ozonolysis of Cholesteryl Acetate**

This protocol outlines a general procedure for the synthesis of a key intermediate on the pathway to **Windaus Ketone**.

#### Materials:

- Cholesteryl acetate
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Methanol (CH₃OH)
- Ozone (O₃)
- Zinc dust (Zn)
- Acetic acid (CH₃COOH)
- Sodium hydroxide (NaOH)



- Ether
- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- Dissolve cholesteryl acetate in a mixture of dichloromethane and methanol at -78°C.
- Bubble ozone gas through the solution until a blue color persists, indicating the completion of the ozonolysis reaction.
- Purge the solution with nitrogen gas to remove excess ozone.
- Add zinc dust and acetic acid to the reaction mixture and allow it to warm to room temperature. Stir vigorously for several hours to reductively work up the ozonide.
- Filter the reaction mixture to remove zinc dust and wash the solid with dichloromethane.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude aldehyde intermediate.
- For the subsequent intramolecular aldol condensation, dissolve the crude aldehyde in a suitable solvent and treat with a base, such as sodium hydroxide, to induce cyclization.
- Acidify the reaction mixture and extract the product with an organic solvent.
- Purify the crude **Windaus Ketone** via column chromatography on silica gel.

Table 2: Representative Quantitative Data for Windaus Ketone Synthesis



Parameter	Value	Reference
Yield	Varies depending on specific conditions and scale	[1][2]
Purity	>95% after chromatography	[1][2]

### **Spectroscopic Characterization**

The structural elucidation of **Windaus Ketone** is confirmed through various spectroscopic techniques.

### Infrared (IR) Spectroscopy

The IR spectrum of a ketone typically displays a strong absorption band corresponding to the carbonyl (C=O) stretch. For a saturated ketone like **Windaus Ketone**, this peak is expected in the range of 1715-1705 cm<sup>-1</sup>.[3]

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups, the protons alpha to the carbonyl group (deshielded to around 2.0-2.5 ppm), and other aliphatic protons.

<sup>13</sup>C NMR: The carbon NMR spectrum is distinguished by the carbonyl carbon signal, which appears significantly downfield in the range of 205-220 ppm. The remaining aliphatic carbons will resonate in the upfield region.

Table 3: Predicted Spectroscopic Data for Windaus Ketone

Spectroscopy	Key Features
IR (cm <sup>-1</sup> )	~1710 (C=O stretch)
<sup>13</sup> C NMR (ppm)	~210 (C=O), multiple signals in the aliphatic region (10-60 ppm)
<sup>1</sup> H NMR (ppm)	Signals for CH $_3$ groups, deshielded protons $\alpha$ to C=O (~2.0-2.5 ppm)



### Mass Spectrometry (MS)

The mass spectrum of **Windaus Ketone** will show a molecular ion peak (M<sup>+</sup>) corresponding to its molecular weight. Characteristic fragmentation patterns for ketones include  $\alpha$ -cleavage, which involves the breaking of the bond adjacent to the carbonyl group.

#### **Conversion to Vitamin D Precursors**

**Windaus Ketone** is a valuable precursor for the synthesis of 7-dehydrocholesterol, the direct biosynthetic precursor to vitamin  $D_3$ . A common method to extend the side chain and introduce the necessary double bond is the Wittig reaction or its variant, the Horner-Wadsworth-Emmons reaction.

#### **Experimental Protocol: Wittig-Horner Reaction**

This protocol provides a general outline for the conversion of **Windaus Ketone** to a vitamin D precursor.

#### Materials:

- Windaus Ketone
- A suitable phosphonium salt or phosphonate ester (e.g., a triphenylphosphonium salt of the desired side chain)
- A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
- Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
- Ammonium chloride solution (NH<sub>4</sub>Cl)
- Organic solvent for extraction (e.g., ethyl acetate)
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

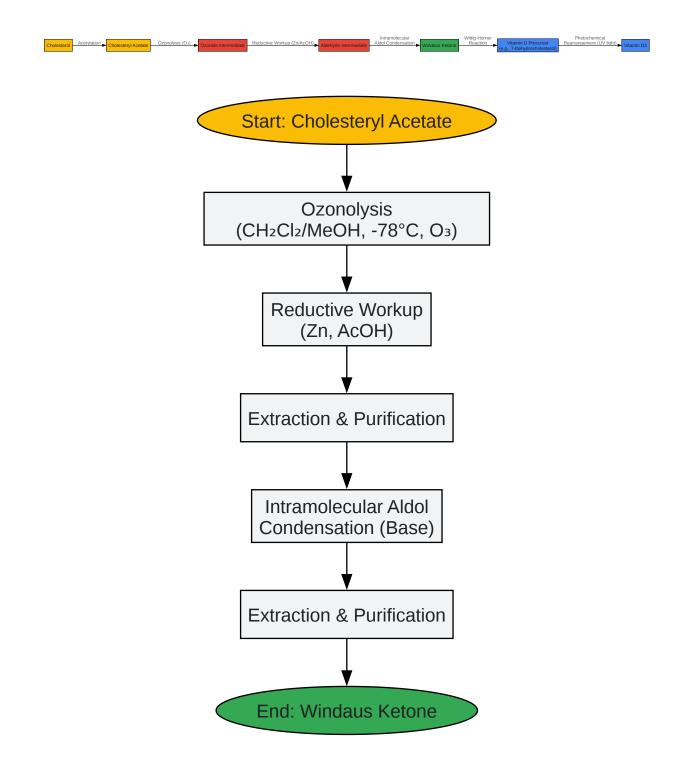


- Prepare the ylide by treating the phosphonium salt or phosphonate ester with a strong base in an anhydrous solvent at a low temperature (e.g., 0°C or -78°C).
- Add a solution of **Windaus Ketone** in the same anhydrous solvent to the ylide solution.
- Allow the reaction to stir for several hours, monitoring its progress by thin-layer chromatography (TLC).
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting vitamin D precursor by column chromatography.

## Signaling Pathways and Logical Relationships

The synthesis of vitamin D from cholesterol is a multi-step process. The laboratory synthesis often mimics aspects of this pathway, with **Windaus Ketone** serving as a key synthetic intermediate.





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